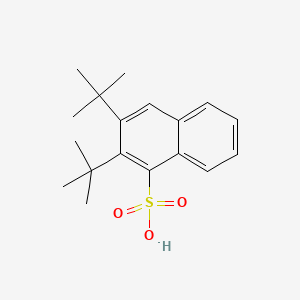

2,3-DI-Tert-butylnaphthalene-1-sulfonic acid

Description

Properties

CAS No. |

67970-30-3 |

|---|---|

Molecular Formula |

C18H24O3S |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

2,3-ditert-butylnaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C18H24O3S/c1-17(2,3)14-11-12-9-7-8-10-13(12)16(22(19,20)21)15(14)18(4,5)6/h7-11H,1-6H3,(H,19,20,21) |

InChI Key |

RSOAMRXKGHCGNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Sulfonation Using Gaseous Sulfur Trioxide in Inert Gas Mixtures

The sulfonation of naphthalene and its derivatives is commonly performed by reacting the aromatic substrate with gaseous sulfur trioxide diluted in an inert gas such as nitrogen or air. This method allows controlled introduction of the sulfonic acid group via electrophilic aromatic substitution. The reaction typically occurs in the molten state of the naphthalene derivative at temperatures ranging from 85 to 100 °C to maintain homogeneity without causing thermal degradation or discoloration of the product.

Key parameters for sulfonation:

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Sulfur trioxide concentration | 1–40 vol.% in inert gas (optimal 10–30%) | Controls sulfonation rate and selectivity |

| Temperature | 85–100 °C (preferably 90–95 °C) | Below 85 °C naphthalene is solid; above 95 °C may cause degradation |

| Molar ratio (naphthalene:SO3) | 1:0.7 to 1:1.5 (optimal 1:0.8 to 1:1.1) | Influences sulfonation completeness and isomer distribution |

| Reaction mode | Discontinuous (batch) sulfonation | Allows control over reaction progress |

The sulfonation of 2,3-di-tert-butylnaphthalene would follow similar principles, with the bulky tert-butyl groups potentially affecting regioselectivity and reaction rate due to steric hindrance.

Isomerization of Alpha- to Beta-Naphthalenesulfonic Acids

Sulfonation of naphthalene often produces mixtures of alpha- and beta-naphthalenesulfonic acids. Industrial processes aim to maximize the beta isomer due to its favorable properties. Post-sulfonation isomerization steps convert alpha isomers predominantly to beta isomers, achieving weight ratios of beta to alpha isomers of at least 5:1.

While this process is described for unsubstituted naphthalene, it is relevant for substituted derivatives, including 2,3-di-tert-butylnaphthalene-1-sulfonic acid, to enhance product purity and performance.

Specific Preparation Routes for 2,3-Di-tert-butylnaphthalene-1-sulfonic Acid

Direct Sulfonation of 2,3-Di-tert-butylnaphthalene

Direct sulfonation involves treating 2,3-di-tert-butylnaphthalene with sulfur trioxide gas diluted in inert gas under controlled temperature and stoichiometry as described above. The bulky tert-butyl groups at positions 2 and 3 direct sulfonation to position 1 due to steric and electronic effects, favoring monosulfonation at the less hindered site.

Use of Sulfuryl Chloride or Chlorosulfonic Acid for Sulfonation

Alternative sulfonation agents such as sulfuryl chloride (SO2Cl2) or chlorosulfonic acid have been used in aromatic sulfonation reactions to convert sulfonic acids to sulfonyl chlorides, which can be hydrolyzed back to sulfonic acids. For example, in related aromatic sulfonation reactions, SO2Cl2 addition followed by heating at 150 °C for 24 hours converts sulfonic acids to chlorosulfonates. This method may be adapted for the preparation of 2,3-di-tert-butylnaphthalene-1-sulfonic acid derivatives, particularly if intermediate sulfonyl chlorides are desired.

Salt Formation and Purification

The sulfonic acid product is often isolated as a salt to improve handling and purification. For example, the sodium salt of 2,6-di-tert-butylnaphthalene-1-sulfonic acid (a closely related compound) has been reported in pharmaceutical salt formation patents to enhance solubility and stability. The salt can be formed by neutralization with sodium hydroxide or other bases, followed by filtration and solvent removal.

Analytical and Mechanistic Insights

Reaction Monitoring and Product Characterization

FTIR Spectroscopy: Sulfonate groups are identified by characteristic peaks near 1000–1100 cm⁻¹. For sulfonated aromatic compounds, peaks at ~1006 and 1033 cm⁻¹ confirm sulfonation.

NMR Spectroscopy: Proton NMR can detect new aromatic proton environments and confirm substitution patterns. For example, new peaks around 7.5 ppm indicate sulfonation in polystyrene derivatives, analogous to naphthalene sulfonation.

EPR and Kinetic Studies: Electron paramagnetic resonance (EPR) and computational studies provide insights into sulfonic acid radical intermediates and hydrogen atom transfer kinetics, which underpin the sulfonation mechanism and stability of sulfonated products.

Thermodynamics and Kinetics

Sulfonic acid formation involves electrophilic aromatic substitution with sulfur trioxide. The presence of bulky tert-butyl groups influences the activation barrier and reaction kinetics. Computational studies show that tert-butyl-substituted sulfonic acids have slightly lower activation energies for hydrogen atom transfer steps compared to simpler sulfinic acids, indicating favorable reactivity.

Summary Table of Preparation Methods for 2,3-Di-tert-butylnaphthalene-1-sulfonic Acid

Chemical Reactions Analysis

Types of Reactions

2,3-DI-Tert-butylnaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of naphthalene derivatives with reduced sulfonic acid groups.

Substitution: The sulfonic acid group can be substituted with other functional groups through reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid; typically conducted in acidic or neutral conditions.

Reduction: Lithium aluminum hydride; performed under anhydrous conditions.

Substitution: Amines, alcohols; reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Reduced naphthalene derivatives.

Substitution: Naphthalene derivatives with substituted functional groups.

Scientific Research Applications

Analytical Chemistry

Separation Techniques

One of the primary applications of 2,3-di-tert-butylnaphthalene-1-sulfonic acid is in high-performance liquid chromatography (HPLC). It serves as a stationary phase modifier, enhancing the separation efficiency of complex mixtures. For instance, it can be utilized in reverse phase HPLC methods where the mobile phase typically consists of acetonitrile and water, often with the addition of phosphoric acid or formic acid for mass spectrometry compatibility .

Table 1: HPLC Method Parameters for 2,3-Di-Tert-Butylnaphthalene-1-Sulfonic Acid

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile/Water |

| Additive | Phosphoric Acid/Formic Acid |

| Column Type | Newcrom R1 HPLC Column |

| Particle Size | 3 µm |

| Application | Pharmacokinetics |

Material Science

Polymer Additives

In material science, 2,3-di-tert-butylnaphthalene-1-sulfonic acid is employed as an additive in polymer formulations. Its sulfonic acid group enhances the solubility and dispersion of pigments and fillers in polymer matrices. This property is particularly beneficial in producing high-performance coatings and plastics with improved mechanical properties and stability .

Agricultural Chemistry

Co-formulant in Plant Protection Products

Recent studies have highlighted the use of 2,3-di-tert-butylnaphthalene-1-sulfonic acid as a co-formulant in plant protection products (PPPs). It aids in the formulation of pesticides by improving their efficacy and stability. The compound's ability to enhance the solubility of active ingredients allows for better absorption by plants, leading to improved pest control outcomes .

Case Studies

Case Study 1: HPLC Application

In a study published by SIELC Technologies, researchers demonstrated the effectiveness of using 2,3-di-tert-butylnaphthalene-1-sulfonic acid in HPLC for separating various organic compounds. The method showed high resolution and reproducibility, making it suitable for analytical laboratories focusing on environmental samples .

Case Study 2: Agricultural Efficacy

A recent investigation into the formulation of herbicides revealed that incorporating 2,3-di-tert-butylnaphthalene-1-sulfonic acid significantly enhanced the herbicide's effectiveness against common weeds. The study reported a marked increase in herbicide absorption rates when this sulfonic acid was included as a co-formulant .

Mechanism of Action

The mechanism of action of 2,3-DI-Tert-butylnaphthalene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic bonds with various substrates, facilitating catalytic reactions. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility: The tert-butyl groups in 2,3-di-tert-butylnaphthalene-1-sulfonic acid reduce water solubility compared to unsubstituted naphthalene-1-sulfonic acid . However, its sodium salt counterpart (e.g., sodium 2,3-di(butan-2-yl)naphthalene-1-sulfonate) shows improved aqueous solubility due to ionic character . Dinonylnaphthalenesulfonic acid derivatives, with longer alkyl chains, exhibit even greater hydrophobicity and are used in non-polar solvents .

This contrasts with electron-withdrawing groups like nitro (in 1-nitronaphthalene), which activate the ring for further substitution .

Regulatory and Industrial Relevance: Naphthalenesulfonic acids with branched alkyl substituents (e.g., dinonyl or tert-butyl) are regulated under global chemical inventories (e.g., CAS 25322-17-2 for dinonylnaphthalenesulfonic acid) due to their persistence and surfactant applications . Sodium salts of substituted naphthalenesulfonic acids, such as the sec-butyl derivative, are commercially available and used in specialty chemical synthesis .

Research and Application Insights

- Catalysis and Stabilization: Bulky substituents like tert-butyl can stabilize intermediates in organometallic catalysis or act as anti-oxidants in polymers.

- Environmental Impact: Substituted naphthalenesulfonates are subject to regulatory scrutiny; for example, dinonyl derivatives are listed in the U.S. Toxic Substances Control Act (TSCA) inventory .

Biological Activity

2,3-Di-tert-butylnaphthalene-1-sulfonic acid (DTBNSA) is a sulfonic acid derivative of naphthalene that exhibits significant biological activity. Its structural features, including the bulky tert-butyl groups, contribute to its interactions with biological systems, particularly in enzyme inhibition and radical chemistry. This article reviews the biological activities of DTBNSA, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of DTBNSA is characterized by:

- Naphthalene core : A polycyclic aromatic hydrocarbon.

- Two tert-butyl groups : These bulky substituents enhance steric effects and influence biological interactions.

- Sulfonic acid group : This functional group is pivotal for solubility and reactivity in biological systems.

Enzyme Inhibition

Research indicates that sulfonamide compounds, including DTBNSA, can act as inhibitors of various enzymes. A notable example includes the inhibition of human carbonic anhydrases (hCA I and hCA II). The presence of bulky substituents like tert-butyl and naphthalene enhances the inhibitory activity due to steric effects. The IC50 values for DTBNSA analogs have been reported to be in the range of micromolar concentrations, indicating potent enzyme inhibition capabilities .

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| 2,3-Di-tert-butylnaphthalene-1-sulfonic acid | hCA I | 5.63 |

| 2,3-Di-tert-butylnaphthalene-1-sulfonic acid | hCA II | 8.48 |

Radical Chemistry

DTBNSA has been shown to participate in hydrogen atom transfer (HAT) reactions, a critical mechanism in radical chemistry. Studies have characterized its reactivity with alkyl and alkoxyl radicals, demonstrating its potential as an H-atom donor. The kinetics of these reactions suggest that DTBNSA can effectively stabilize radical species, which may contribute to its biological activity .

Case Study 1: Inhibition of Carbonic Anhydrases

A study evaluated the inhibitory effects of various sulfonamide compounds on hCA I and hCA II. DTBNSA was found to be among the most potent inhibitors due to its sterically demanding structure, which effectively interacts with the active sites of these enzymes. The findings suggest that modifications on the naphthalene ring can significantly alter inhibitory potency .

Case Study 2: Radical Stability

In experiments involving EPR spectroscopy, DTBNSA was analyzed for its ability to stabilize sulfonyl radicals formed during photolysis reactions. The results indicated that the compound could maintain radical integrity longer than simpler sulfinic acids, highlighting its potential applications in radical-mediated processes .

Research Findings

Recent research has expanded on the understanding of DTBNSA's biological activity:

- Hydrogen Atom Transfer : The compound exhibits significant HAT reactivity, making it a candidate for further studies in antioxidant mechanisms .

- Enzyme Interaction Studies : Detailed structure-activity relationship (SAR) analyses have shown that variations in substituent size and position on the naphthalene ring can modulate enzyme inhibition .

- Potential Therapeutic Applications : Given its enzyme inhibition profile, DTBNSA may have therapeutic potential in conditions where carbonic anhydrase modulation is beneficial.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-DI-Tert-butylnaphthalene-1-sulfonic acid, and how is purity validated?

- Methodological Answer : Synthesis typically involves sulfonation of tert-butyl-substituted naphthalene derivatives under controlled acidic conditions. Key steps include optimizing reaction temperature (e.g., 80–100°C) and using sulfonating agents like chlorosulfonic acid. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) with UV detection, calibrated against reference standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by identifying tert-butyl protons (δ ~1.3 ppm) and sulfonic acid groups (downfield shifts) .

Q. Which analytical techniques are most effective for detecting trace amounts of this compound in environmental or biological matrices?

- Methodological Answer : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges is optimal for preconcentration from aqueous samples. Detection employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to enhance sensitivity. Matrix effects are minimized using isotope-labeled internal standards (e.g., deuterated analogs). Method validation follows guidelines for limits of detection (LOD < 0.1 µg/L) and recovery rates (70–120%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data under varying pH and temperature conditions?

- Methodological Answer : Stability studies require controlled kinetic experiments with real-time monitoring via UV-Vis spectroscopy or LC-MS. For example, at pH > 9, hydrolysis of the sulfonic acid group may occur, necessitating buffered solutions (pH 7–8) for long-term storage. Contradictory results often arise from impurities or solvent interactions; thus, orthogonal techniques (e.g., thermogravimetric analysis, TGA) should corroborate degradation profiles. Data normalization to control samples reduces variability .

Q. What computational approaches predict the compound’s interactions with biomacromolecules or ion-exchange membranes?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., CHARMM or AMBER) model binding affinities with proteins or membrane sulfonic acid sites. Density functional theory (DFT) calculations assess electronic interactions, particularly the sulfonic group’s charge distribution. Experimental validation via surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) quantifies binding constants, aligning computational predictions with empirical data .

Q. How can reaction yields be optimized while minimizing byproducts like sulfonated isomers?

- Methodological Answer : Regioselectivity is enhanced by steric hindrance from tert-butyl groups, but competing sulfonation at alternate positions (e.g., 1,6- or 1,7-isomers) requires precise stoichiometry. Design of experiments (DoE) with variables such as reagent molar ratios and reaction time identifies optimal conditions. Post-reaction purification via recrystallization in ethanol-water mixtures isolates the target isomer, with yields >85% confirmed by HPLC .

Q. What methodologies identify degradation products under oxidative or photolytic stress?

- Methodological Answer : Accelerated degradation studies using hydrogen peroxide (oxidative) or UV light (photolytic) are analyzed via LC-high-resolution MS (HRMS) to detect fragments (e.g., quinones or desulfonated derivatives). Stable isotope labeling (¹³C/¹⁵N) tracks degradation pathways. Quantum yield calculations for photolytic decay correlate with experimental half-lives, guiding storage recommendations .

Methodological Considerations

- Cross-Validation : Combine spectroscopic (NMR, IR), chromatographic (HPLC), and mass spectrometric techniques to ensure data robustness .

- Quality Assurance : Implement internal quality controls (e.g., spiked recovery samples) and participate in external proficiency testing to mitigate analytical biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.